3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione
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Overview
Description
The compound with the identifier “3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione” is known as galloflavin. Galloflavin is a synthetic compound that acts as a non-competitive inhibitor of lactic acid dehydrogenase. It has a molecular formula of C12H6O8 and a molecular weight of 278.17 Da . This compound is notable for its ability to inhibit cell metabolism and induce cell death by blocking RNA synthesis in vitro .
Preparation Methods
Galloflavin is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of pyrogallol with phthalic anhydride under acidic conditions to form the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of galloflavin. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Galloflavin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of galloflavin can lead to the formation of quinones, while reduction can result in the formation of hydroquinones .
Scientific Research Applications
Galloflavin has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying enzyme inhibition and metabolic pathways . In biology, galloflavin is employed in research related to cell metabolism and cancer studies due to its ability to inhibit lactic acid dehydrogenase . In medicine, it is investigated for its potential therapeutic effects in treating cancer and other metabolic disorders . Additionally, galloflavin finds applications in the industry as a chemical intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of galloflavin involves its non-competitive inhibition of lactic acid dehydrogenase. This enzyme plays a crucial role in the conversion of pyruvate to lactate during glycolysis . By inhibiting this enzyme, galloflavin disrupts the metabolic pathway, leading to a decrease in lactate production and an increase in pyruvate levels . This disruption ultimately results in the inhibition of cell metabolism and induction of cell death . The molecular targets of galloflavin include the active sites of lactic acid dehydrogenase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Galloflavin is unique compared to other similar compounds due to its specific mechanism of action and non-competitive inhibition of lactic acid dehydrogenase. Similar compounds include oxamate and gossypol, which also inhibit lactic acid dehydrogenase but through different mechanisms . Oxamate acts as a competitive inhibitor, while gossypol inhibits the enzyme by binding to different sites . Galloflavin’s ability to inhibit both lactic acid dehydrogenase A and B isoforms with high specificity sets it apart from these other inhibitors .
Properties
IUPAC Name |
3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,13-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKVZHXHVUVABA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C(C=C(C(=O)O3)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C(C=C(C(=O)O3)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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